molecular formula C12H13N3O2S B5746557 ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B5746557
M. Wt: 263.32 g/mol
InChI Key: NTBHJDLVYRRIKE-UHFFFAOYSA-N
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Description

Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C12H13N3O2S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-12(16)13-11-15-14-10(18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBHJDLVYRRIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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